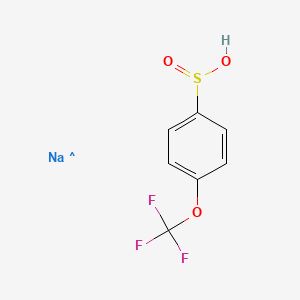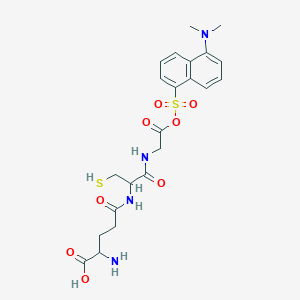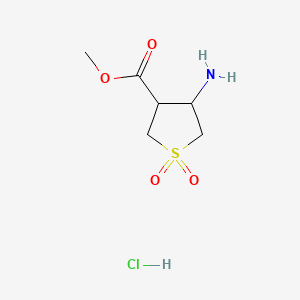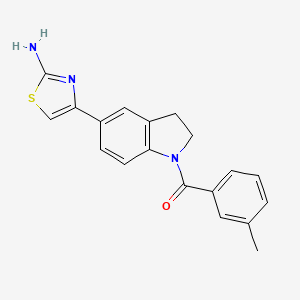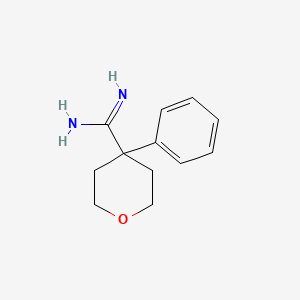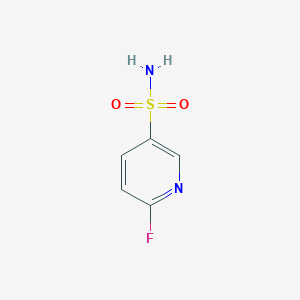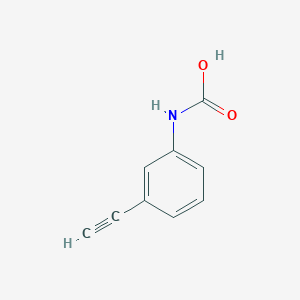
(3-Ethynylphenyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethynylphenyl)carbamic acid is an organic compound characterized by the presence of a carbamic acid group attached to a phenyl ring substituted with an ethynyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)carbamic acid typically involves the reaction of 3-ethynylaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to yield the desired carbamic acid.
Industrial Production Methods: Industrial production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Ethynylphenyl)carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(3-Ethynylphenyl)carbamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Ethynylphenyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Carbamic Acid: The parent compound with the formula H2NCOOH.
Ethyl Carbamate: An ester of carbamic acid with the formula H2NCOOCH2CH3.
Phenyl Carbamic Acid: A derivative with a phenyl group attached to the carbamic acid.
Uniqueness: (3-Ethynylphenyl)carbamic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other carbamic acid derivatives. The ethynyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(3-ethynylphenyl)carbamic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-7-4-3-5-8(6-7)10-9(11)12/h1,3-6,10H,(H,11,12) |
Clé InChI |
FQVLODSIJCLPQO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


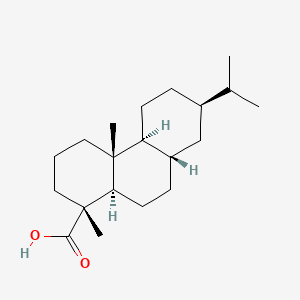
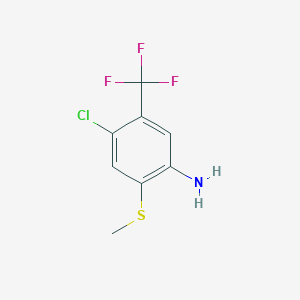
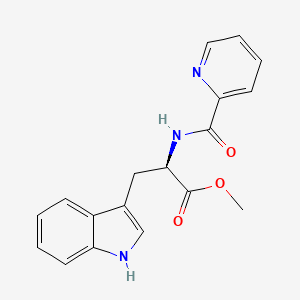
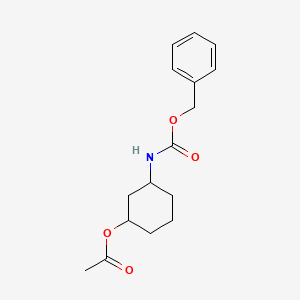

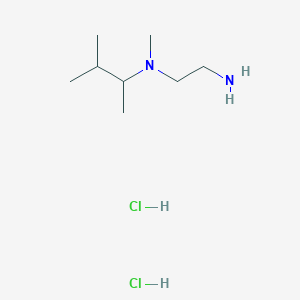

![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)
